molecular formula C17H24FN3O3 B2531677 tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate CAS No. 1020266-28-7

tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate

Cat. No. B2531677
CAS RN: 1020266-28-7
M. Wt: 337.395
InChI Key: QFPYLNHOIFPHOW-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The presence of the tert-butyl group suggests increased steric bulk, which can influence the compound's reactivity and physical properties. The ureido linkage to a 3-fluorophenyl group adds an additional aromatic ring and a fluorine atom, which can affect the compound's electronic properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods demonstrate the versatility of piperidine chemistry and the potential for synthesizing a wide range of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using various spectroscopic techniques such as NMR, MS, and IR, as well as X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . Density functional theory (DFT) calculations are also employed to optimize molecular structures and compare them with experimental data, as seen in the studies of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate and tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate . The presence of functional groups such as the ureido linkage in the target compound suggests potential for further chemical transformations, which could be exploited in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of substituents like tert-butyl groups and fluorine atoms can affect the compound's solubility, boiling point, and stability. The crystal structure analysis provides insight into the solid-state properties, such as intermolecular interactions and crystal packing, which are important for understanding the compound's behavior in a biological context . Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, offer predictions about the reactivity and interaction of the compound with other molecules .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds have been a significant area of research. For instance, the synthesis, characterization, and biological evaluation of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was conducted using spectroscopic methods and X-ray diffraction studies. This compound demonstrated moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Pharmaceutical Applications

  • Some derivatives have been synthesized as key intermediates in pharmacologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been studied to understand its chemical properties and potential applications (Gumireddy et al., 2021).

Biological and Chemical Properties

  • Investigation into the biological and chemical properties of related compounds has been conducted. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Synthesis Methodologies

  • Advanced synthesis methodologies have been developed for related compounds. For example, a high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was established (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPYLNHOIFPHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate

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